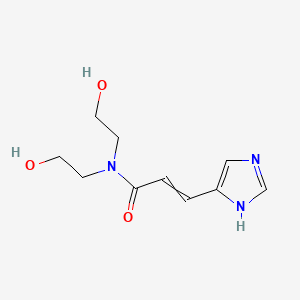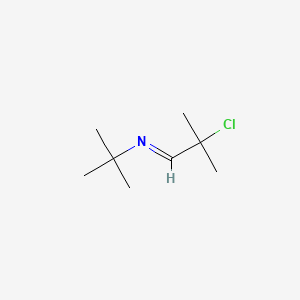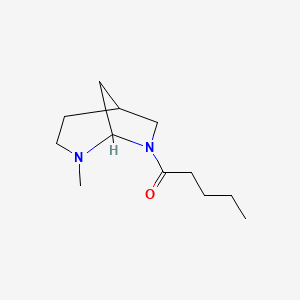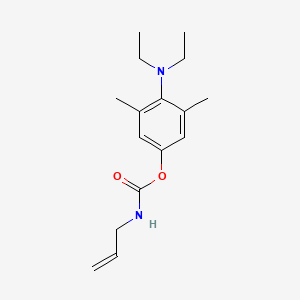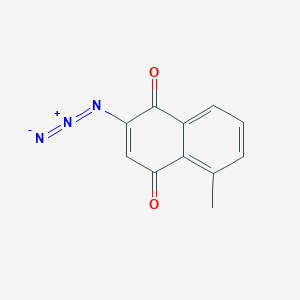![molecular formula C15H15N3OS B14619355 6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole CAS No. 60524-79-0](/img/structure/B14619355.png)
6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of an ethyl group at the 6th position of the benzimidazole ring and a pyridin-2-ylmethanesulfinyl group at the 2nd position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole can be achieved through several synthetic routes. One common method involves the reaction of 6-ethylbenzimidazole with pyridin-2-ylmethanesulfinyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Formation of 6-Ethyl-2-[(pyridin-2-yl)methanesulfonyl]-1H-benzimidazole
Reduction: Formation of 6-Ethyl-2-[(pyridin-2-yl)methanesulfanyl]-1H-benzimidazole
Substitution: Formation of various substituted benzimidazole derivatives
Aplicaciones Científicas De Investigación
6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with DNA or proteins, affecting cellular processes such as replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
Lansoprazole: A proton pump inhibitor with a similar benzimidazole structure.
Omeprazole: Another proton pump inhibitor with a benzimidazole core.
Pantoprazole: A benzimidazole derivative used as a proton pump inhibitor.
Uniqueness
6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives. Its combination of an ethyl group and a pyridin-2-ylmethanesulfinyl group may result in unique interactions with molecular targets, making it a valuable compound for further research and development.
Propiedades
Número CAS |
60524-79-0 |
|---|---|
Fórmula molecular |
C15H15N3OS |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
6-ethyl-2-(pyridin-2-ylmethylsulfinyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H15N3OS/c1-2-11-6-7-13-14(9-11)18-15(17-13)20(19)10-12-5-3-4-8-16-12/h3-9H,2,10H2,1H3,(H,17,18) |
Clave InChI |
UEYUHDVJLPSCFG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1lambda~4~,4-Dithiaspiro[4.5]decan-1-one](/img/structure/B14619273.png)

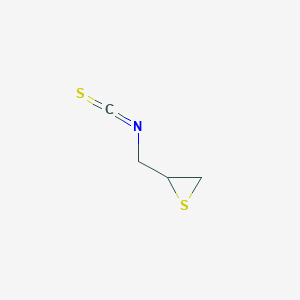

![Carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester](/img/structure/B14619309.png)
